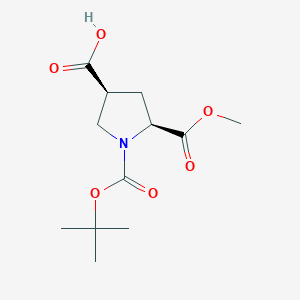

(3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

描述

属性

IUPAC Name |

(3S,5S)-5-methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO6/c1-12(2,3)19-11(17)13-6-7(9(14)15)5-8(13)10(16)18-4/h7-8H,5-6H2,1-4H3,(H,14,15)/t7-,8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMHBAEDPNFIUEI-YUMQZZPRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as L-proline.

Protection of Amino Group: The amino group of L-proline is protected using tert-butoxycarbonyl (Boc) anhydride to form Boc-L-proline.

Esterification: The carboxylic acid group of Boc-L-proline is esterified with methanol in the presence of a catalyst such as sulfuric acid to form Boc-L-proline methyl ester.

Cyclization: The Boc-L-proline methyl ester undergoes cyclization to form the pyrrolidine ring, resulting in (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:

Batch Reactors: Used for small to medium-scale production.

Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.

化学反应分析

Types of Reactions

(3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Acidic or basic conditions, depending on the desired substitution, with reagents like hydrochloric acid or sodium hydroxide.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of derivatives with different protecting groups or functional groups.

科学研究应用

Pharmaceutical Applications

A. Synthesis of Bioactive Molecules

This compound serves as an important building block in the synthesis of various bioactive molecules. Its structure allows for the introduction of functional groups that can be modified to enhance biological activity. For example, it is used in the synthesis of peptide analogs that exhibit improved pharmacological properties compared to their parent compounds.

B. Antiviral and Anticancer Research

Research has indicated that derivatives of pyrrolidine carboxylic acids, including this compound, show potential antiviral and anticancer activities. Studies have demonstrated that modifications to the pyrrolidine ring can lead to compounds with enhanced efficacy against specific cancer cell lines and viruses .

Synthetic Chemistry

A. Chiral Synthesis

The chiral nature of (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid makes it a valuable intermediate in asymmetric synthesis. Its chirality is exploited in the development of enantiomerically pure compounds, which are crucial in drug development due to the differing effects that enantiomers can have on biological systems .

B. Reaction Pathways

The compound can undergo various reactions such as:

- Esterification : To form esters that may have enhanced solubility or bioavailability.

- Hydrolysis : To produce carboxylic acids useful in further synthetic pathways.

- Reduction Reactions : To yield alcohols or amines that can be further functionalized.

These reactions facilitate the development of complex organic molecules for pharmaceutical applications .

Case Studies

A. Development of Anticancer Agents

In a study focused on developing new anticancer agents, researchers synthesized derivatives of (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid. The resulting compounds were tested against various cancer cell lines, showing promising results in inhibiting tumor growth and inducing apoptosis .

B. Antiviral Activity Assessment

Another significant study evaluated the antiviral properties of derivatives synthesized from this compound against influenza viruses. The modifications made to the pyrrolidine structure led to compounds with notable antiviral activity, suggesting potential therapeutic applications in treating viral infections .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Building block for bioactive molecules and peptide analogs |

| Antiviral Research | Potential antiviral agents derived from modifications |

| Anticancer Research | Development of novel anticancer agents |

| Chiral Synthesis | Key intermediate for asymmetric synthesis |

| Reaction Versatility | Undergoes esterification, hydrolysis, and reduction reactions |

作用机制

The mechanism of action of (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing biochemical pathways. The tert-butoxycarbonyl and methoxycarbonyl groups play a crucial role in modulating its reactivity and binding affinity.

相似化合物的比较

生物活性

(3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral compound recognized for its utility in organic synthesis and pharmaceutical research. Its unique structural features make it a valuable intermediate in the development of bioactive molecules. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid

- CAS Number : 1378388-35-2

- Molecular Formula : C₁₂H₁₉N₁O₆

- Molecular Weight : 273.29 g/mol

- Purity : 97%

The compound features a pyrrolidine ring with tert-butoxycarbonyl and methoxycarbonyl substituents, which influence its reactivity and interactions with biological targets.

The biological activity of (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is primarily attributed to its ability to interact selectively with enzymes and receptors. The chiral nature of the compound allows for specific binding to biological targets, modulating various biochemical pathways. The tert-butoxycarbonyl and methoxycarbonyl groups enhance its stability and reactivity, facilitating interactions with molecular targets .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For example, 5-oxopyrrolidine derivatives have shown promising results against various cancer cell lines, including A549 human lung adenocarcinoma cells. The compounds exhibited structure-dependent anticancer activity, where modifications influenced their efficacy:

| Compound | Structure Modification | Viability (%) after 24 h |

|---|---|---|

| 2 | None | 78–86 |

| 6 | 4-chlorophenyl | 64 |

| 8 | 4-dimethylamino | Significantly lower than previous compounds |

Notably, compounds with specific substitutions demonstrated enhanced cytotoxicity towards cancer cells while maintaining lower toxicity towards non-cancerous cells .

Antimicrobial Activity

In addition to anticancer effects, (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has been evaluated for antimicrobial properties. Research indicates that derivatives exhibit activity against multidrug-resistant pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The antimicrobial efficacy was assessed through minimum inhibitory concentration (MIC) studies:

| Pathogen | MIC (µg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus | < 10 |

| Carbapenem-resistant Klebsiella pneumoniae | < 20 |

These results suggest that the compound may serve as a scaffold for developing new antimicrobial agents targeting resistant strains .

Study on Anticancer Activity

In a controlled study, various derivatives of pyrrolidine were synthesized and tested for their anticancer activity using A549 cells. The study found that certain structural modifications significantly enhanced the cytotoxic effects while reducing toxicity to normal cells. For instance, compounds incorporating electron-withdrawing groups showed improved efficacy compared to those with electron-donating groups .

Study on Antimicrobial Efficacy

Another research effort assessed the antimicrobial potential of pyrrolidine derivatives against clinically significant pathogens. The study utilized both standard laboratory strains and clinical isolates to evaluate the effectiveness of the compounds. Results indicated that some derivatives not only inhibited growth but also demonstrated bactericidal properties against resistant strains .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing (3S,5S)-1-(tert-butoxycarbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via multi-step routes involving chiral auxiliaries or asymmetric catalysis. For example, enantiomerically pure pyrrolidine derivatives can be prepared using Boc (tert-butoxycarbonyl) protection to stabilize the amine group during coupling reactions. A reported method involves:

Stereoselective ring-opening of a proline-derived lactam to introduce substituents.

Stepwise functionalization using methoxycarbonyl and Boc groups under anhydrous conditions.

Acid-catalyzed deprotection and purification via recrystallization or column chromatography .

- Key Characterization : Confirm stereochemistry and purity using / NMR (e.g., δ 1.38 ppm for Boc CH, 3.70 ppm for pyrrolidine CH) and chiral HPLC (>99% ee) .

Q. How can researchers ensure the compound’s stability during storage and handling?

- Methodological Answer :

- Storage : Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .

- Handling : Use nitrile gloves and fume hoods. Monitor for decomposition via TLC or NMR (e.g., loss of Boc peak at ~1.3–1.4 ppm) .

Q. What analytical techniques are critical for verifying the compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for stereochemical confirmation (e.g., coupling constants for vicinal protons) .

- Mass Spectrometry : HRMS-ESI to validate molecular weight (e.g., calculated [M+H] 455.2177, observed 455.2182) .

- Chiral HPLC : Ensure enantiomeric purity using a C18 column with 0.1% formic acid/ACN gradient (retention time ~17.3 mins) .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence catalytic activity in asymmetric synthesis?

- Methodological Answer :

- The (3S,5S) configuration creates a rigid scaffold that enhances enantioselectivity in organocatalytic reactions, such as aldol condensations. Computational modeling (DFT) can predict transition-state stabilization via hydrogen bonding between the carboxylic acid and substrate.

- Experimental Validation : Compare reaction outcomes with diastereomers (e.g., (3R,5R)) to quantify enantiomeric excess (ee) using HPLC .

Q. What strategies mitigate decomposition during reactions involving high temperatures or acidic conditions?

- Methodological Answer :

- Temperature Control : Perform reactions at ≤60°C to prevent Boc group cleavage. Use microwave-assisted synthesis for rapid heating/cooling cycles.

- Acid Compatibility : Replace strong acids (HCl) with mild alternatives (e.g., TFA) for deprotection. Monitor by NMR for byproducts (e.g., tert-butyl alcohol at δ 1.2 ppm) .

Q. How can computational modeling optimize the compound’s application in drug discovery?

- Methodological Answer :

- Docking Studies : Simulate interactions with biological targets (e.g., proteases) using Schrödinger Suite or AutoDock. Focus on hydrogen bonds between the carboxylic acid and active-site residues.

- MD Simulations : Assess conformational stability in aqueous vs. lipid environments (AMBER/CHARMM force fields) .

Safety and Compliance

Q. What are the recommended safety protocols for handling this compound?

- Methodological Answer :

- PPE : Wear lab coats, nitrile gloves, and safety goggles. Use P95 respirators if aerosolization occurs .

- Spill Management : Absorb with vermiculite and dispose as hazardous waste. Avoid drain disposal due to potential aquatic toxicity .

Data Contradictions and Resolutions

Q. How should researchers address conflicting data on the compound’s stability in literature?

- Methodological Answer :

- Reproducibility Checks : Replicate stability tests (e.g., TGA/DSC for thermal decomposition) under controlled humidity (≤30% RH).

- Contextual Analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies. Conflicting NMR data may arise from solvent or temperature differences (e.g., DMSO vs. CDCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。